molecular formula C9H17ClN2O2 B6205116 1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride CAS No. 2703774-97-2

1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride

Cat. No.: B6205116
CAS No.: 2703774-97-2
M. Wt: 220.69 g/mol
InChI Key: GNBWJRMGVKZGDP-UHFFFAOYSA-N
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Description

1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride is a synthetic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and nitrogen atoms within its spirocyclic framework contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride typically involves multi-step organic synthesis. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an epoxide, the spirocyclic core can be constructed through nucleophilic substitution and subsequent cyclization reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent purification protocols such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the spirocyclic nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 1-{6-oxa-2,9-diazaspiro[4.5]decan-2-yl}ethan-1-one hydrochloride can be compared with other spirocyclic compounds such as:

  • 1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

2703774-97-2

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

1-(6-oxa-2,9-diazaspiro[4.5]decan-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c1-8(12)11-4-2-9(7-11)6-10-3-5-13-9;/h10H,2-7H2,1H3;1H

InChI Key

GNBWJRMGVKZGDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CNCCO2.Cl

Purity

95

Origin of Product

United States

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